N-(piperidin-4-ylmethyl)pyridine-2-carboxamide
Description
Properties
IUPAC Name |
N-(piperidin-4-ylmethyl)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c16-12(11-3-1-2-6-14-11)15-9-10-4-7-13-8-5-10/h1-3,6,10,13H,4-5,7-9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVJIHSPRWXJMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CNC(=O)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(piperidin-4-ylmethyl)pyridine-2-carboxamide typically involves the reaction of pyridine-2-carboxylic acid with piperidine-4-methanol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and at room temperature to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: N-(piperidin-4-ylmethyl)pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms on the piperidine or pyridine rings.
Scientific Research Applications
Cancer Therapy
N-(piperidin-4-ylmethyl)pyridine-2-carboxamide has been explored for its anticancer properties. Recent studies have highlighted its role in:
- Inhibition of Cancer Cell Proliferation : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, it has been reported to exhibit enhanced cytotoxicity and apoptosis induction in hypopharyngeal tumor cells when compared to established chemotherapeutic agents like bleomycin .
- Mechanism of Action : The compound's efficacy may be attributed to its ability to interact with specific protein targets involved in cancer progression. For example, it has been noted that the introduction of piperidine moieties can enhance the binding affinity to proteins associated with tumor growth and metastasis .
Neurodegenerative Diseases
Another significant application of this compound is in the treatment of neurodegenerative diseases such as Alzheimer's disease:
- Cholinesterase Inhibition : The compound has demonstrated the ability to inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial for managing cholinergic signaling in neurodegenerative conditions. This inhibition can potentially improve cognitive function and delay disease progression .
- Multi-target Approach : Research indicates that derivatives of this compound can target multiple pathways involved in neurodegeneration, including amyloid beta aggregation and tau protein phosphorylation. Such multi-targeted strategies are essential for developing effective treatments for complex diseases like Alzheimer's .
Antiviral Activity
This compound has also been investigated for its antiviral properties:
- SARS-CoV2 Inhibition : Studies have identified this compound as a potential inhibitor of the SARS-CoV2 main protease, showing better binding affinity than existing antiviral drugs like Remdesivir. This suggests its potential utility in treating COVID-19 and similar viral infections .
Structure–Activity Relationship Studies
Understanding the structure–activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties:
- Optimization Techniques : Techniques such as molecular modeling and in silico screening have been employed to identify modifications that enhance its activity against various biological targets. These studies help refine the chemical structure to improve efficacy and reduce side effects .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-(piperidin-4-ylmethyl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Molecular Targets and Pathways:
Enzymes: The compound can target enzymes involved in metabolic pathways, affecting their function and altering cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(piperidin-4-ylmethyl)pyridine-2-carboxamide with analogous pyridine carboxamide derivatives, focusing on structural variations, physicochemical properties, and applications.
Substituent Effects on Coordination Chemistry
Pyridine carboxamides are known for their ability to form stable metal complexes. Key examples include:
- [N-(4-Bromophenyl)pyridine-2-carboxamidato]palladium : This palladium complex demonstrates strong coordination via the pyridine nitrogen and carboxamide oxygen, forming square-planar geometries. The bromophenyl substituent enhances electron-withdrawing effects, stabilizing the metal center compared to the piperidine variant, which may exhibit weaker coordination due to steric hindrance from the flexible piperidine group .
- N-(6-Methylpyridin-2-yl)piperidine-4-carboxamide (CAS 110105-99-2) : This structural isomer reverses the positions of the pyridine and piperidine groups. The methyl substituent on pyridine increases lipophilicity (logP = 1.8), whereas the piperidine group in the original compound contributes to higher basicity (pKa ~10.5 for piperidine) .
Physicochemical and Toxicological Properties
Structural Flexibility vs. Rigidity
- Piperidine vs. In contrast, rigid analogs like N-(4-chloro-5-fluoro-3-iodopyridin-2-yl)pivalamide exhibit fixed geometries, favoring crystallographic applications .
- Hydrogen Bonding: Crystallographic studies of substituted pyridine carboxamides reveal unconventional hydrogen-bonding networks (e.g., N–H···π interactions in bromophenyl derivatives), which are less pronounced in piperidine-containing variants due to steric constraints .
Biological Activity
N-(piperidin-4-ylmethyl)pyridine-2-carboxamide is a compound of growing interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.
Overview of Piperidine and Pyridine Derivatives
Piperidine and pyridine derivatives have been extensively studied for their diverse biological activities. Compounds containing these moieties are known to exhibit a range of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective activities. The presence of piperidine in the structure often enhances the interaction with various biological targets, making these compounds valuable in drug design .
Anticancer Activity
This compound has shown promising results in anticancer studies. Research indicates that pyridine derivatives can significantly inhibit the growth of various cancer cell lines. For instance, modifications in the structure of pyridine derivatives have led to improved antiproliferative activity against cell lines such as HeLa and A549, with reported IC50 values decreasing upon structural optimization .
Table 1: Antiproliferative Activity of Pyridine Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HeLa | 0.021 |
| Other Pyridine Derivative A | A549 | 0.035 |
| Other Pyridine Derivative B | MDA-MB-231 | 0.058 |
The structure-activity relationship (SAR) studies suggest that substituents on the pyridine ring can enhance or diminish biological activity, emphasizing the importance of careful design in drug development .
Neuroprotective Effects
Piperidine derivatives have been linked to neuroprotective effects, particularly through their action on neurotransmitter systems. The ability of this compound to inhibit neurotransmitter uptake suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Table 2: Neuroprotective Activities of Piperidine Derivatives
| Compound | Mechanism of Action | Effect |
|---|---|---|
| This compound | Inhibition of neurotransmitter uptake | Neuroprotection |
| Compound C | Cholinesterase inhibition | Cognitive enhancement |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Studies have shown that piperidine derivatives can effectively inhibit bacterial growth, with varying degrees of efficacy against different strains. This broad-spectrum activity positions this compound as a candidate for further investigation in antimicrobial therapies .
Case Studies and Research Findings
- In Vitro Studies : A study demonstrated that this compound significantly reduced cell viability in cancer cell lines, with a notable increase in apoptosis markers observed through flow cytometry analysis .
- In Silico Analysis : Computational docking studies indicated strong binding affinity to key targets involved in cancer progression and neuronal signaling pathways, suggesting that this compound could be a lead candidate for drug development .
- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as acetylcholinesterase, which is crucial for neurotransmitter regulation, further supporting its potential in neuropharmacology .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(piperidin-4-ylmethyl)pyridine-2-carboxamide, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves coupling pyridine-2-carboxylic acid derivatives with piperidine-containing amines. A common approach uses carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF or THF under nitrogen. Reaction optimization includes temperature control (0–25°C), pH adjustment, and stoichiometric balancing to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization ensures purity .
- Key Parameters : Monitor reaction progress via TLC or LC-MS. Yield optimization often requires iterative adjustments of solvent polarity and catalyst loading .
Q. How is the structural integrity of this compound validated?
- Methodology : Use a combination of spectroscopic and crystallographic techniques:
- NMR : Confirm amide bond formation (δ ~8.0–8.5 ppm for pyridine protons; δ ~3.0–4.0 ppm for piperidine methylene groups) .
- X-ray crystallography : Resolve bond lengths and angles (e.g., C=O bond ~1.23 Å, C-N bond ~1.33 Å) using SHELX software for refinement .
- Mass spectrometry : Validate molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Methodology : Prioritize target-specific assays based on structural analogs:
- Enzyme inhibition : Use fluorescence-based or colorimetric assays (e.g., kinase or protease inhibition).
- Receptor binding : Radioligand displacement assays (e.g., for GPCRs or ion channels).
- Cytotoxicity : MTT or resazurin assays in cancer cell lines (IC50 determination).
- Controls : Include known inhibitors (e.g., staurosporine for kinases) and vehicle controls to validate assay robustness .
Advanced Research Questions
Q. How can regioselectivity challenges in pyridine-2-carboxamide derivatization be addressed?
- Methodology : Employ directing groups or transition-metal catalysis. For example:
- Pd-mediated C-H activation : Use palladium complexes (e.g., Pd(OAc)₂) with ligands like N-(4-bromophenyl)pyridine-2-carboxamide to direct functionalization at the pyridine C3 position .
- Protecting groups : Temporarily block reactive sites (e.g., Boc protection of piperidine nitrogen) to direct substitutions .
Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
- Methodology : Investigate pharmacokinetic (PK) parameters:
- Bioavailability : Assess solubility (shake-flask method) and permeability (Caco-2 assay). Modify the compound with PEGylation or prodrug strategies to enhance absorption .
- Metabolic stability : Use liver microsomes or hepatocytes to identify metabolic hotspots (e.g., piperidine N-demethylation) .
- In Vivo Validation : Conduct PK/PD studies in rodent models, correlating plasma concentration with efficacy .
Q. What computational strategies predict binding modes of this compound with biological targets?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions (e.g., hydrogen bonding with kinase hinge regions).
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions.
- QSAR : Develop models correlating substituent effects (e.g., piperidine methylation) with activity .
Q. How can structural analogs overcome rapid in vivo clearance observed in piperidine-4-carboxamides?
- Methodology :
- Linker modification : Replace the methylene group with cyclopropane or ethylene glycol chains to reduce metabolic susceptibility .
- Isosteric replacement : Substitute piperidine with azetidine or morpholine rings to alter LogP and plasma protein binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
